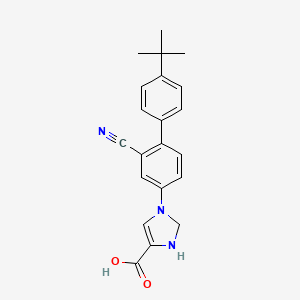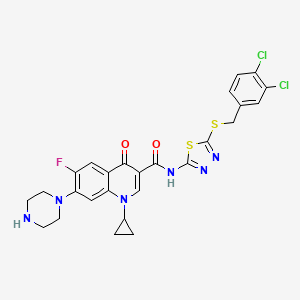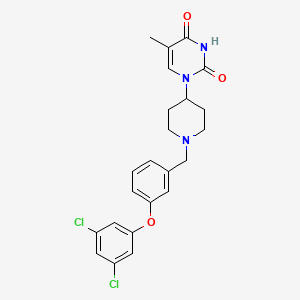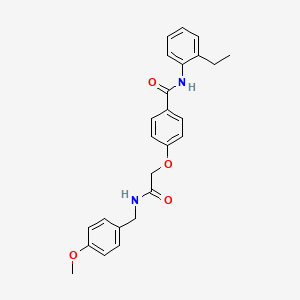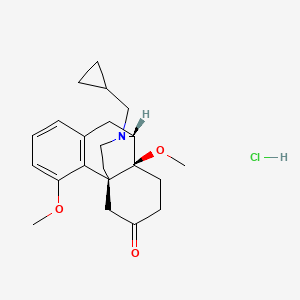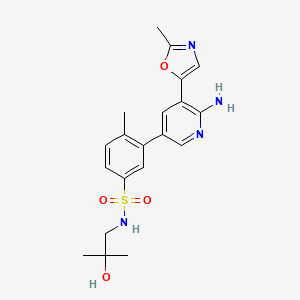
PI3K|A inhibitor 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PI3K|A inhibitor 4 is a small-molecule inhibitor that targets the phosphatidylinositol-3-kinase alpha (PI3Kα) isoform. Phosphatidylinositol-3-kinases are lipid kinases that play a crucial role in cellular signaling pathways, particularly in the PI3K/Akt/mTOR pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of PI3K signaling is commonly associated with cancer and other diseases, making PI3Kα a significant target for therapeutic intervention .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of PI3K|A inhibitor 4 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include:
Formation of Core Structure: The core structure of the inhibitor is synthesized through a series of reactions, such as nucleophilic substitution, cyclization, and functional group transformations.
Introduction of Functional Groups: Specific functional groups are introduced to enhance the inhibitor’s binding affinity and selectivity for PI3Kα. This may involve reactions like halogenation, alkylation, and acylation.
Final Coupling: The final step involves coupling the core structure with other molecular fragments to complete the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This may include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions: PI3K|A inhibitor 4 undergoes various chemical reactions, including:
Oxidation: The inhibitor can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert specific functional groups within the inhibitor to their reduced forms.
Substitution: The inhibitor can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halides, alkylating agents, and acylating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
科学的研究の応用
PI3K|A inhibitor 4 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the PI3K/Akt/mTOR signaling pathway and its role in cellular processes.
Biology: The inhibitor is employed in biological studies to investigate the effects of PI3Kα inhibition on cell growth, proliferation, and survival.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of cancers with dysregulated PI3K signaling. It is also used in preclinical and clinical studies to evaluate its efficacy and safety.
作用機序
PI3K|A inhibitor 4 can be compared with other PI3K inhibitors, such as:
Alpelisib: A selective PI3Kα inhibitor approved for the treatment of breast cancer.
Taselisib: Another PI3Kα inhibitor with a unique mechanism of action involving the degradation of mutant p110α protein.
Copanlisib: A pan-PI3K inhibitor targeting multiple PI3K isoforms, used in the treatment of hematologic malignancies.
Uniqueness: this compound is unique due to its high selectivity for the PI3Kα isoform, which minimizes off-target effects and enhances its therapeutic potential. Its specific binding interactions and favorable pharmacokinetic properties make it a promising candidate for further development .
類似化合物との比較
- Alpelisib
- Taselisib
- Copanlisib
- Idelalisib
- Duvelisib
特性
分子式 |
C20H24N4O4S |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
3-[6-amino-5-(2-methyl-1,3-oxazol-5-yl)pyridin-3-yl]-N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H24N4O4S/c1-12-5-6-15(29(26,27)24-11-20(3,4)25)8-16(12)14-7-17(19(21)23-9-14)18-10-22-13(2)28-18/h5-10,24-25H,11H2,1-4H3,(H2,21,23) |
InChIキー |
UQIUWUJYJBQZBY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(C)O)C2=CC(=C(N=C2)N)C3=CN=C(O3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12417051.png)
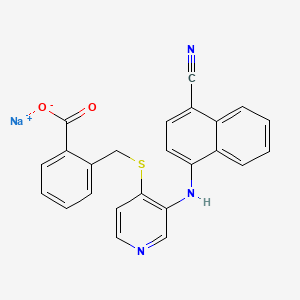
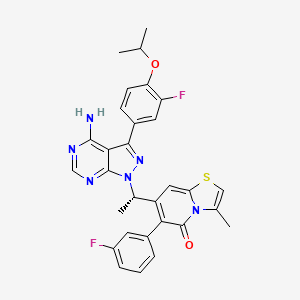
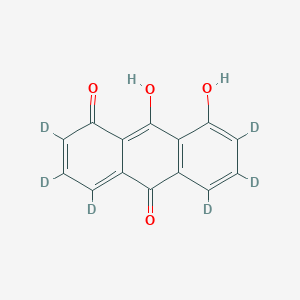
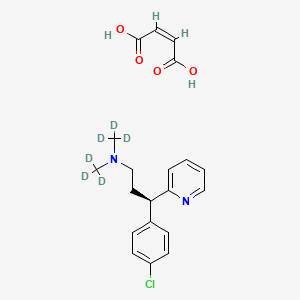
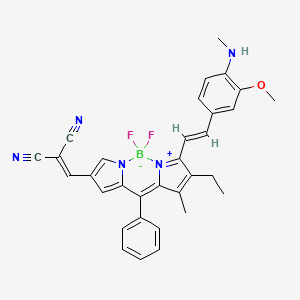
![(6R,11R,13R,14S,15S,16R,19E,23S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B12417083.png)
